Barium dibenzylphosphate

Description

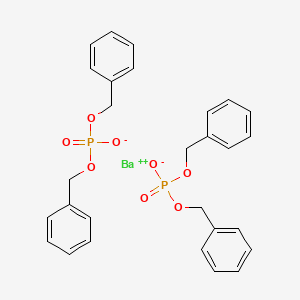

Barium dibenzylphosphate (CAS Reg. No. 6332-68-9) is a barium salt of dibenzyl phosphate, characterized by its organophosphate structure with two benzyl groups attached to a phosphate moiety. It is primarily utilized in specialized synthetic chemistry applications, such as the preparation of phospholipid analogs and intermediates for bioactive molecules . Its synthesis often involves phosphodiester condensation reactions, followed by hydrogenolysis to remove protective groups like benzyl .

Key properties include:

- Molecular formula: $ \text{C}{14}\text{H}{14}\text{BaO}_4\text{P} $ (exact formula inferred from structural analogs)

- Role in synthesis: Acts as a precursor in the preparation of phosphorylated inositol derivatives, critical for studying lipid signaling pathways .

- Safety: Barium compounds are generally toxic, requiring stringent handling protocols due to risks of acute toxicity and environmental persistence .

Properties

CAS No. |

6332-68-9 |

|---|---|

Molecular Formula |

C28H28BaO8P2 |

Molecular Weight |

691.8 g/mol |

IUPAC Name |

barium(2+);dibenzyl phosphate |

InChI |

InChI=1S/2C14H15O4P.Ba/c2*15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,15,16);/q;;+2/p-2 |

InChI Key |

LUTXTFZWEOYQTF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium dibenzylphosphate can be synthesized through a reaction between barium chloride and dibenzylphosphoric acid. The reaction typically occurs in an aqueous medium, where barium chloride reacts with dibenzylphosphoric acid to form this compound and hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Hydrolysis under Alkaline Conditions

Barium ions catalyze the hydrolysis of phosphate diesters. Studies on diphenyl phosphate (structurally analogous to dibenzylphosphate) reveal:

-

Rate Enhancement : Barium hydroxide increases hydrolysis rates by up to 10× compared to sodium hydroxide .

-

Selectivity : Hydrolysis predominantly releases phenol (or benzyl alcohol in dibenzylphosphate derivatives) with minimal inorganic phosphate formation (<1% after 5 hours) .

Debenzylation Reactions

Selective removal of benzyl groups is critical for generating functional phosphates. A recent method achieves this with high chemoselectivity:

-

Reagents : Triethylsilane (1.5 eq), DBU (1.1 eq), THF, 10 minutes at 25°C.

-

Yield : >90% monodebenzylation without affecting redox-sensitive groups (e.g., nitro, azide) .

-

Application : Enables synthesis of phosphodiesters (e.g., 42a ) and phosphoramidates (e.g., 42b ) from intermediates like 40 .

Stability and Byproduct Analysis

Scientific Research Applications

Barium dibenzylphosphate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Materials Science: It is utilized in the synthesis of nanostructured materials and as a component in the fabrication of advanced materials with specific properties.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of barium dibenzylphosphate involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a source of dibenzylphosphate ions, which can participate in various substitution and precipitation reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Potassium Dibenzyl Phosphate

Key Differences :

- Counterion : Potassium ($ \text{K}^+ $) vs. barium ($ \text{Ba}^{2+} $).

- Solubility : Potassium salts are typically more water-soluble than barium salts, which are often insoluble or sparingly soluble in polar solvents .

- Applications : Potassium dibenzyl phosphate is used in biochemical reagent formulations and as a stabilizer in pharmaceuticals, whereas barium dibenzylphosphate is restricted to niche synthetic applications due to barium’s toxicity .

Structural Stability :

Dibenzyl Phosphite

Key Differences :

- Functional Group : Dibenzyl phosphite ($ \text{(C}6\text{H}5\text{CH}2\text{O)}2\text{P(O)H} $) contains a phosphite ($ \text{P(III)} $) center, unlike the phosphate ($ \text{P(V)} $) in this compound.

- Reactivity : Phosphites are stronger reducing agents and more prone to oxidation, making them unsuitable for long-term storage. In contrast, phosphates are more stable but less reactive .

- Applications : Dibenzyl phosphite is used as a ligand in catalysis and as a precursor for flame retardants, whereas this compound is employed in phospholipid synthesis .

Other Dibenzyl Phosphate Salts

Research Findings and Data

Stability Under MS/MS Analysis

- This compound and its derivatives (e.g., O-dibenzylphosphate isomers) lose formaldehyde during MS/MS fragmentation, a behavior linked to the rearrangement of the benzyloxy group .

- This instability contrasts with non-benzylated phosphate salts, which exhibit simpler fragmentation patterns without formaldehyde loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.